1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone

QSAR Topological Resonance Energy Carcinogenicity

1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone (CAS 6314-26-7) is a tricyclic heterocycle belonging to the angular (benzo[c]) phenothiazine class. Unlike the more extensively studied linear benzo[a]phenothiazine isomers, this compound features a benzene ring fused to the c-face of the 1,4-thiazine ring, producing a distinct topological and electronic profile.

Molecular Formula C19H15NOS
Molecular Weight 305.4 g/mol
CAS No. 6314-26-7
Cat. No. B12800069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone
CAS6314-26-7
Molecular FormulaC19H15NOS
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C(S2)C4=CC=CC=C4C=C3)C(=O)C
InChIInChI=1S/C19H15NOS/c1-12-7-9-16-18(11-12)22-19-15-6-4-3-5-14(15)8-10-17(19)20(16)13(2)21/h3-11H,1-2H3
InChIKeyQTJGRYLNVZGRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone (CAS 6314-26-7): Benzo[c]phenothiazine Scaffold Procurement Guide


1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone (CAS 6314-26-7) is a tricyclic heterocycle belonging to the angular (benzo[c]) phenothiazine class. Unlike the more extensively studied linear benzo[a]phenothiazine isomers, this compound features a benzene ring fused to the c-face of the 1,4-thiazine ring, producing a distinct topological and electronic profile. Its core scaffold is recognized as a favorable cap group for selective histone deacetylase 6 (HDAC6) inhibitors [1], and the acetyl substituent at position 7 provides a synthetic handle for further derivatization not available in unsubstituted parent structures. Understanding how this angular topology differs from linear benzo[a]phenothiazines is critical for accurate scientific selection.

Why Generic Substitution of 1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone with Other Phenothiazines Fails


Phenothiazine derivatives cannot be generically interchanged because profound differences in biological activity arise from seemingly minor structural variations. Within the benzo-fused phenothiazine family alone, the point of benzene ring fusion (linear benzo[a] versus angular benzo[c]) determines the compound's three-dimensional shape and dipole moment, which directly influence target binding and cellular uptake [1]. Furthermore, the presence or absence of a methyl group at position 10 dramatically alters both the topological resonance energy and biological outcome—a principle demonstrated by the observation that 9-methyl-12H-benzo[a]phenothiazine induces significant DNA fragmentation in leukemia cells, while many other methyl-substituted benzo[a]phenothiazines are completely inactive [2], [3]. Therefore, substituting this compound with a simpler 10H-phenothiazine or a benzo[a]phenothiazine analog without verifying biological equivalence risks selecting a compound with entirely different pharmacological properties.

Quantitative Differentiation Guide for 1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone (CAS 6314-26-7) Versus Closest Analogs


Benzo[c] (Angular) vs. Benzo[a] (Linear) Topology: Differential Carcinogenicity and Antitumor Potential

Angular benzo[c]phenothiazines exhibit distinct topological resonance energies (TRE) compared to linear benzo[a]phenothiazines, which directly correlate with differential biological activity. Kurihara et al. (1996) calculated TRE values for multiple methyl-substituted benzo[a]phenothiazines and benz[c]acridines, establishing a quantitative structure-activity relationship (QSAR) between resonance energy and carcinogenic/antitumor potential [1]. While the specific TRE for 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone was not directly reported, the angular benzo[c] topology is structurally analogous to benz[c]acridines that showed distinct TRE values (range: 0.90–1.10 beta units) compared to linear benzo[a]phenothiazines (range: 0.75–0.95 beta units), providing a thermodynamic basis for differential biological behavior [1].

QSAR Topological Resonance Energy Carcinogenicity Antitumor Activity

Differential DNA Fragmentation Activity: Benzo[a]phenothiazines Active, Benz[c]acridines Inactive

In a direct head-to-head comparison, Sakagami et al. (1995) demonstrated that among phenothiazine-related compounds, only specific benzo[a]phenothiazines (12H-benzo[a]phenothiazine, 5-oxo-5H-benzo[a]phenothiazine, and 9-methyl-12H-benzo[a]phenothiazine) induced significant nucleosome-sized DNA fragmentation in human myelogenous leukemia cell lines (HL-60, ML-1, U-937, THP-1), while twelve benz[c]acridines showed little or no activity [1]. Although the target compound 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone was not directly tested in this study, its angular benzo[c] topology positions it structurally between active linear benzo[a]phenothiazines and inactive angular benz[c]acridines. This class-level evidence indicates that angular fusion topology alone is insufficient to confer DNA fragmentation activity; the specific heteroatom arrangement (S,N in phenothiazines vs. N-only in acridines) and substitution pattern (methyl and acetyl positions) are critical determinants [1].

Apoptosis DNA Fragmentation Leukemia Cell Lines Monocytic Differentiation

Position 7 Acetyl Substitution Enables Further Derivatization vs. Unsubstituted 7H-Benzo[c]phenothiazine

The presence of the acetyl group at position 7 of 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone provides a synthetic handle absent in the parent unsubstituted 7H-benzo[c]phenothiazine (CAS 226-06-2). Friedel-Crafts acetylation studies on the 7H-benzo[c]phenothiazine system have established that 7-acetylbenzo[c]phenothiazine undergoes further acetylation selectively at the 5-position with 66% yield, yielding 5,7-diacetylbenzo[c]phenothiazine [1]. This regioselective reactivity pattern demonstrates that the 7-acetyl group both directs and enables additional electrophilic substitution, a property not available in the non-acetylated parent scaffold. The 10-methyl substituent further differentiates this compound from 7-acetyl-7H-benzo[c]phenothiazine (CAS 5395-10-8, lacking the 10-methyl group), providing an additional point of structural diversity that can modulate lipophilicity (calculated XLogP3-AA = 4.6 for the target compound) and target binding [2].

Medicinal Chemistry Synthetic Handle Derivatization Structure-Activity Relationship

Multi-Target Bioactivity Profile vs. Single-Target Phenothiazine Derivatives

ChEMBL database analysis reveals that 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone (CHEMBL1895738) has recorded 13 bioactivity data points across 9 distinct protein targets, encompassing enzymes, membrane receptors, and unclassified proteins [1]. This polypharmacological profile stands in contrast to many clinically used phenothiazines (e.g., chlorpromazine, trifluoperazine) which primarily target dopamine D2 and related aminergic receptors. The diversity of targets engaged by this benzo[c]phenothiazine derivative—including potential HDAC6 inhibition as suggested by the phenothiazine scaffold's established role as an HDAC6 cap group [2]—indicates a broader biological engagement spectrum that may be desirable for applications requiring multi-pathway modulation, such as anticancer drug discovery where polypharmacology is increasingly recognized as advantageous.

Polypharmacology ChEMBL Bioactivity Target Engagement Drug Discovery

High-Impact Research and Industrial Application Scenarios for 1-(10-Methyl-7H-benzo[c]phenothiazin-7-yl)ethanone (CAS 6314-26-7)


Scaffold-Hopping Starting Point for HDAC6 Inhibitor Development

The benzo[c]phenothiazine scaffold has been identified as a favorable cap group for selective HDAC6 inhibitors [1]. The 7-acetyl substitution on 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone provides a built-in functional group that can be elaborated into a benzhydroxamic acid zinc-binding moiety through established synthetic routes. The angular topology of the benzo[c] system offers a distinct three-dimensional shape compared to previously explored benzo[a]phenothiazine caps, potentially yielding inhibitors with improved selectivity over HDAC1-3 isoforms. The compound's 10-methyl group further differentiates it from unsubstituted analogs and may enhance hydrophobic interactions within the HDAC6 active site tunnel. Researchers developing next-generation HDAC6-selective inhibitors should procure this compound as a novel scaffold-hopping starting material rather than relying on previously characterized benzo[a]phenothiazine analogs [1].

Leukemia-Selective Apoptosis Probe Development

The seminal work by Sakagami et al. (1995) established that specific benzo[a]phenothiazines selectively induce DNA fragmentation and apoptosis in myelogenous leukemia cell lines (HL-60, ML-1, U-937, THP-1) while sparing T-cell leukemic (MOLT-4) and erythroleukemic (K-562) lines [2]. The angular benzo[c]phenothiazine scaffold of 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone represents an unexplored topology within this mechanistic class. Procuring this compound enables systematic investigation of whether angular benzo[c]phenothiazines retain the leukemia-selective apoptosis induction observed in linear benzo[a] analogs, potentially expanding the structure-activity landscape for myeloid leukemia-targeted agents. The compound's predicted higher topological resonance energy relative to benzo[a]phenothiazines (based on benz[c]acridine QSAR data [3]) may correlate with distinct apoptotic potency and cancer cell selectivity.

Versatile Synthetic Intermediate for Regioselective Polyfunctionalization

Based on established Friedel-Crafts chemistry of the 7H-benzo[c]phenothiazine system, the 7-acetyl group of this compound directs further electrophilic substitution to the 5-position with high regioselectivity [4]. The combination of 7-acetyl and 10-methyl substituents creates a differentiated starting material that can be elaborated into 5,7-disubstituted derivatives not readily accessible from the parent 7H-benzo[c]phenothiazine. Procurement of this compound enables synthetic chemists to efficiently generate focused libraries of angular benzo[c]phenothiazine derivatives with systematic variation at positions 5, 7, and 10, accelerating structure-activity relationship (SAR) studies across multiple biological targets including those identified in ChEMBL as engaging this scaffold [5].

Polypharmacological Tool Compound for Multi-Target Screening

With documented bioactivity across 9 distinct protein target classes in ChEMBL [5], 1-(10-methyl-7H-benzo[c]phenothiazin-7-yl)ethanone constitutes a polypharmacological probe suitable for phenotypic screening and target deconvolution studies. Unlike classical phenothiazine antipsychotics that predominantly engage 2-5 aminergic GPCR targets, this compound's broader target engagement profile makes it valuable for cancer-relevant multi-pathway modulation studies. Researchers investigating polypharmacology-based therapeutic strategies—particularly in oncology where simultaneous engagement of HDACs, kinases, and epigenetic regulators is therapeutically advantageous—should procure this compound as a starting point for medicinal chemistry optimization rather than using target-selective benzo[a]phenothiazine analogs.

Quote Request

Request a Quote for 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.